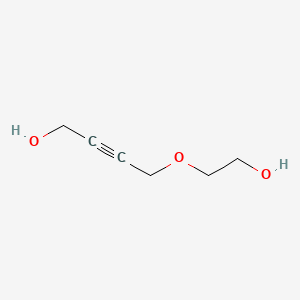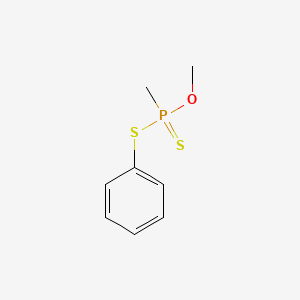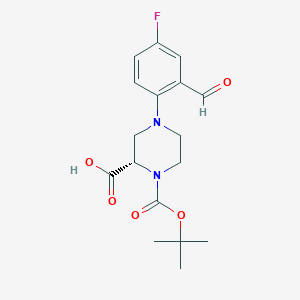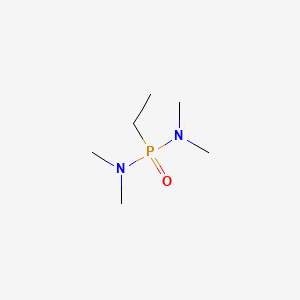
(5-Methyl-3-oxopiperazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . It is used primarily in research and experimental applications . The structure of this compound includes a piperazine ring, which is a common feature in many pharmacologically active compounds.
Méthodes De Préparation
The synthesis of 2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) typically involves the reaction of piperazine derivatives with acetic acid derivatives under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction
Analyse Des Réactions Chimiques
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) can be compared to other piperazine derivatives, such as:
2-Piperazineaceticacid,5-methyl-3-oxo-,methylester(9CI): This compound has a similar structure but includes a methyl ester group, which can affect its reactivity and solubility.
2-Piperazineacetic acid, 5-methyl-3-oxo-: This compound is a close structural analog and shares many of the same chemical properties.
The uniqueness of 2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
405214-35-9 |
|---|---|
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-(5-methyl-3-oxopiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c1-4-3-8-5(2-6(10)11)7(12)9-4/h4-5,8H,2-3H2,1H3,(H,9,12)(H,10,11) |
Clé InChI |
MQJOPGIJTZPVJY-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC(C(=O)N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)


